molecular formula C12H16N4O2S B2521528 Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate CAS No. 338422-53-0

Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate

Cat. No. B2521528
M. Wt: 280.35
InChI Key: FIKDDHFFVMRVQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic attack of amines on trichloropyrimidine to yield a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring . Additionally, the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid is achieved through methylation of 1,4-dihydropyridine-2-thiolates and one-pot multicomponent synthesis involving ethyl acetoacetate, aromatic aldehydes, 2-cyanothioacetamide, piperidine, and methyl iodide . These methods highlight the versatility and efficiency of synthesizing heterocyclic compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate includes a piperidine or piperazino group and a methylthio substituent as key functional groups. These structural motifs are known to confer specific pharmacological properties to the molecules . The presence of a cyano group and a carboxylate ester could suggest additional reactivity and potential for further chemical modifications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the piperidine ring can participate in nucleophilic substitution reactions, and the presence of a methylthio group can influence the electronic properties of the heterocycle . The reactivity of the cyano and carboxylate ester groups in Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate would likely be similar, allowing for further functionalization or participation in coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate are not directly reported, the properties of structurally related compounds can provide insights. For example, the solubility, melting point, and stability of the compound would be influenced by the presence of the piperidine ring and the substituents attached to it . The pharmacological properties such as antiemetic and cardiovascular activity are also determined by the molecular structure, as seen in the compounds discussed in the papers .

Scientific Research Applications

Metabolite Analysis

  • Analysis in Rat Plasma and Tissues: A study analyzed the metabolites of a compound structurally similar to Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate in rat plasma and tissues. This type of analysis is crucial for understanding the metabolism and distribution of such compounds in biological systems (Jiang et al., 2007).

Drug Development

  • Development of Inhibitors for Soluble Epoxide Hydrolase: Research has focused on developing inhibitors of soluble epoxide hydrolase, a critical enzyme, using compounds related to Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate. This illustrates its potential application in therapeutic contexts (Thalji et al., 2013).

Central Nervous System Agents

  • Synthesis as Potential CNS Agents: Compounds in the same family have been synthesized and evaluated for their potential as central nervous system agents. This indicates a possible application of Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate in treating CNS disorders (Bauer et al., 1976).

Cardiovascular Research

  • Study in Cardiovascular Activity: Research into compounds with similar structural features has included investigations into their cardiovascular activity, suggesting potential applications of Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate in this field (Krauze et al., 2004).

Antiviral and Antimicrobial Activities

  • Evaluation of Antiviral and Antimicrobial Activities: New derivatives of piperazine, structurally similar to the compound of interest, have been synthesized and evaluated for their antiviral and antimicrobial activities. This suggests possible applications in combating infectious diseases (Reddy et al., 2013).

Imaging in Neuroinflammation

  • PET Imaging of Microglia: A study used a PET radiotracer with structural similarity for imaging microglia in neuroinflammation. This implies potential use of Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate in diagnostic imaging of neuroinflammatory conditions (Horti et al., 2019).

Thrombin Inhibition

  • Thrombin Inhibition for Coagulation Disorders: Certain stereoisomers of a related compound showed significant inhibition of thrombin, an enzyme involved in blood clotting. This suggests the potential use of Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate in treating coagulation disorders (Okamoto et al., 1981).

properties

IUPAC Name

methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-14-11-9(7-13)10(15-19-11)16-5-3-8(4-6-16)12(17)18-2/h8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKDDHFFVMRVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NS1)N2CCC(CC2)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate

Citations

For This Compound
1
Citations
V Veljkovic, N Veljkovic, JA Este… - Current medicinal …, 2007 - ingentaconnect.com
The development of a new therapeutic drug is a complex, lengthy and expensive process. On average, only one out of 10,000 - 30,000 originally synthesized compounds will clear all …
Number of citations: 81 www.ingentaconnect.com

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